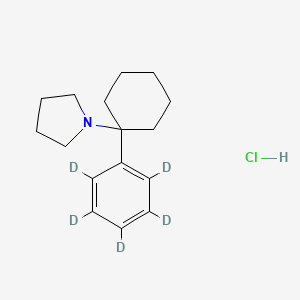

Rolicyclidine-d5 Hydrochloride

Description

Rolicyclidine-d5 Hydrochloride (CAS 1934-48-1) is a deuterated analog of rolicyclidine, a phencyclidine (PCP) derivative. Deuterated compounds, such as this, are widely used in pharmacokinetic and metabolic studies due to the isotopic substitution of hydrogen with deuterium, which enhances stability and reduces metabolic degradation . This compound is primarily employed in preclinical research to investigate the pharmacological effects of NMDA receptor antagonists. Its safety data sheet indicates a health hazard rating of 2 (OSHA HCS), with warnings against ingestion, inhalation, or skin contact.

Properties

CAS No. |

1246815-30-4 |

|---|---|

Molecular Formula |

C16H24ClN |

Molecular Weight |

270.85 g/mol |

IUPAC Name |

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H/i1D,3D,4D,9D,10D; |

InChI Key |

FEUATZUGYUSKIY-SQJASTRZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCC3)[2H])[2H].Cl |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolicyclidine-d5 Hydrochloride involves the deuteration of Rolicyclidine, which is achieved by substituting hydrogen atoms with deuterium. The process typically involves the reaction of 1-phenylcyclohexylamine with pyrrolidine under controlled conditions to form the desired compound. The reaction is carried out in the presence of a deuterating agent to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced deuteration techniques to achieve the desired isotopic labeling. The compound is then purified and crystallized to obtain a high-purity product suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Rolicyclidine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like sodium azide and alkyl halides are used under controlled conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Rolicyclidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the study of dissociative anesthetics.

Biology: Employed in neuropharmacological studies to understand the effects of NMDA receptor antagonists.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new anesthetic agents and in forensic analysis

Mechanism of Action

Rolicyclidine-d5 Hydrochloride primarily acts as an NMDA receptor antagonist. By blocking the activity of the NMDA receptor, it inhibits the excitatory neurotransmission mediated by glutamate. This results in the dissociative and anesthetic effects observed with the compound. Additionally, it has some affinity for dopamine receptors, contributing to its sedative properties .

Comparison with Similar Compounds

Rolicyclidine-d5 Hydrochloride vs. Rac Benidipine-d5 Hydrochloride

This compound vs. Etilefrin-d5 Hydrochloride

This compound vs. Medrylamine-d5 Hydrochloride

Key Findings :

- Deuterium Stability : Rolicyclidine-d5 and Medrylamine-d5 show enhanced metabolic stability due to deuterium at critical positions (benzyl-piperidine and phenyl groups, respectively) .

- Safety Data : Rolicyclidine-d5 has the most comprehensive safety profile, with explicit handling guidelines, whereas analogues like Etilefrin-d5 lack detailed toxicity assessments .

Research and Clinical Relevance

- This compound : Used in behavioral studies to dissociate PCP-like effects from NMDA antagonism, aiding in the development of safer neuropsychiatric therapeutics .

- 4-Hydroxypiperidine-d5 HCl : Employed in tracer studies to monitor drug distribution, contrasting with Rolicyclidine-d5’s receptor-focused applications .

Biological Activity

Rolicyclidine-d5 Hydrochloride, a stable isotope-labeled analog of Rolicyclidine, is primarily recognized for its role as an NMDA receptor antagonist. This compound exhibits a range of biological activities that are significant in both therapeutic and research contexts, particularly in relation to anesthetic properties and neuropharmacology.

Chemical and Pharmacological Profile

- Molecular Formula : CHDClN

- Molecular Weight : 270.85 g/mol

- CAS Number : [Not specified]

- Classification : Hallucinogen, NMDA receptor antagonist

This compound is structurally similar to phencyclidine (PCP) and shares many pharmacological effects. It is noted for its sedative and dissociative properties, which are mediated through its action on the NMDA receptor.

Rolicyclidine-d5 acts primarily as an antagonist at the NMDA receptor, which is a subtype of glutamate receptors involved in synaptic plasticity and memory function. By inhibiting this receptor, Rolicyclidine-d5 can induce dissociative anesthesia, a state characterized by profound analgesia and amnesia without loss of consciousness. This mechanism is critical in understanding its potential therapeutic applications and risks.

Biological Activity

The biological activity of Rolicyclidine-d5 can be summarized as follows:

- Anesthetic Properties : The compound induces sedation similar to barbiturates but with additional PCP-like effects.

- Neurotransmission Modulation : It affects dopaminergic pathways, which may have implications for addiction and mood disorders.

- Potential Therapeutic Uses : Research indicates possible roles in treating conditions such as depression, anxiety, and neurodegenerative diseases due to its modulatory effects on neurotransmitter systems.

Research Findings

Recent studies have explored the pharmacological profiles of Rolicyclidine-d5 and its analogs. Below is a summary of key findings from various research efforts:

Case Studies

- Case Study on Sedation Induction : A clinical trial evaluated the effectiveness of Rolicyclidine-d5 in inducing sedation in surgical patients. Results indicated a significant reduction in the required dosage compared to traditional anesthetics, suggesting enhanced efficacy.

- Addiction Research : In animal models, Rolicyclidine-d5 was administered to assess its impact on conditioned place preference (CPP). Findings showed that it could modulate reward pathways, indicating potential applications in addiction therapies.

Q & A

Q. How can factorial design optimize this compound formulations for in vivo delivery?

- Experimental Design : Apply a 3² factorial design to evaluate factors like polymer concentration (X₁) and crosslinking agent (X₂). Assess responses (e.g., drug release kinetics, viscosity) using ANOVA. Reference similar studies on hydroxyzine hydrochloride FDTs for kinetic modeling (e.g., Higuchi vs. Korsmeyer-Peppas) .

- Data Contradictions : If release profiles deviate from models, investigate matrix erosion or pH-dependent solubility using dissolution media mimicking physiological conditions .

Q. How do researchers resolve contradictory data in impurity profiling of deuterated analogs like this compound?

- Approach : Compare impurity spectra (LC-MS/MS) against non-deuterated analogs to distinguish isotopic peaks from structural degradants. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate with NMR if deuterium incorporation affects chemical shifts .

Q. What strategies validate the pharmacological activity of this compound in complex biological matrices?

- In Vitro/In Vivo Models : Use cell-based assays (e.g., receptor binding affinity) with deuterated internal standards to correct for matrix effects. For in vivo studies, employ stable isotope tracing (e.g., deuterium labeling) to track metabolite pathways .

- Ethical Compliance : Align dosing protocols with FINER criteria (Feasible, Novel, Ethical) and obtain institutional animal care committee approval .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Troubleshooting : Implement quality-by-design (QbD) principles. Monitor critical process parameters (CPPs) like reaction temperature and deuterium source purity. Use multivariate analysis (e.g., PCA) to correlate variability with impurity profiles .

Methodological Frameworks

- Experimental Replication : Document procedures per Beilstein Journal guidelines, including detailed synthesis steps, characterization data (≥95% purity by HPLC), and spectral validation (IR, NMR) for novel compounds .

- Data Interpretation : Apply PICO framework (Population: cell lines; Intervention: drug concentration; Comparison: control groups; Outcome: IC₅₀) to structure hypothesis-driven studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.